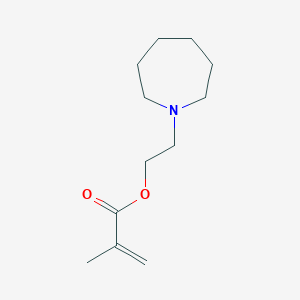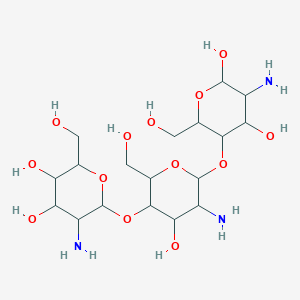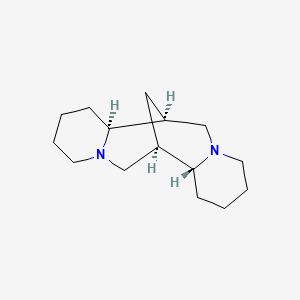
2-(Boc-amino)-3-(Cbz-amino)-1-propanol
説明
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups attached to amino functionalities on a propanol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its dual-protected amino groups which facilitate selective deprotection and subsequent reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:
Starting Material: The synthesis begins with 3-amino-1-propanol.
Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the protecting groups under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Boc-amino)-3-(Cbz-amino)-1-propanol is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and prodrugs.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.
類似化合物との比較
2-(Boc-amino)-1-propanol: Lacks the Cbz protection, making it less versatile for selective deprotection.
3-(Cbz-amino)-1-propanol: Lacks the Boc protection, limiting its use in multi-step synthesis.
2-(Fmoc-amino)-3-(Cbz-amino)-1-propanol: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, offering different deprotection conditions.
Uniqueness: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is unique due to its dual protection, allowing for selective deprotection and functionalization, which is crucial in the stepwise synthesis of complex peptides and other organic molecules.
This compound’s versatility and utility in synthetic chemistry make it a valuable tool for researchers and industrial chemists alike.
特性
IUPAC Name |
benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]](/img/structure/B8070824.png)
![Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-](/img/structure/B8070838.png)




![1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8070862.png)


